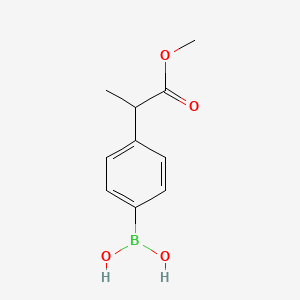
Tert-butyl (4,5-dihydroxypentyl)(methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (4,5-dihydroxypentyl)(methyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound is characterized by its tert-butyl group, a 4,5-dihydroxypentyl chain, and a methylcarbamate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4,5-dihydroxypentyl)(methyl)carbamate can be achieved through several methods. One common approach involves the reaction of tert-butyl carbamate with a suitable dihydroxypentyl derivative under basic conditions. The reaction typically requires a base such as cesium carbonate and a solvent like 1,4-dioxane . Another method involves the use of a three-component coupling reaction of amines, carbon dioxide, and halides .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (4,5-dihydroxypentyl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Tert-butyl (4,5-dihydroxypentyl)(methyl)carbamate has several scientific research applications:
Wirkmechanismus
The mechanism of action of tert-butyl (4,5-dihydroxypentyl)(methyl)carbamate involves its interaction with specific molecular targets. For example, it can act as an inhibitor of enzymes such as β-secretase and acetylcholinesterase, preventing the aggregation of amyloid beta peptides and the formation of fibrils . This inhibition is crucial in the context of neurodegenerative diseases like Alzheimer’s disease.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl carbamate: A simpler carbamate with similar protective properties for amines.
Tert-butyl (4-hydroxybutyl)(methyl)carbamate: A related compound with a different hydroxyl substitution pattern.
Tert-butyl (2-hydroxyethyl)(methyl)carbamate: Another similar compound with a shorter hydroxyalkyl chain.
Uniqueness
Tert-butyl (4,5-dihydroxypentyl)(methyl)carbamate is unique due to its specific substitution pattern, which provides distinct chemical and biological properties. Its dual hydroxyl groups offer additional sites for chemical modification, making it a versatile intermediate in synthetic chemistry and a potential candidate for drug development .
Eigenschaften
Molekularformel |
C11H23NO4 |
|---|---|
Molekulargewicht |
233.30 g/mol |
IUPAC-Name |
tert-butyl N-(4,5-dihydroxypentyl)-N-methylcarbamate |
InChI |
InChI=1S/C11H23NO4/c1-11(2,3)16-10(15)12(4)7-5-6-9(14)8-13/h9,13-14H,5-8H2,1-4H3 |
InChI-Schlüssel |
CUDPAZWRFXLRKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)CCCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


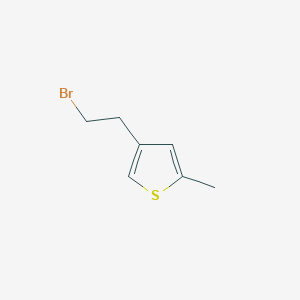
![4-Methyl-1,4,8-triazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B13471543.png)
amine hydrochloride](/img/structure/B13471553.png)



![1-[4-Chloro-2-(2-methoxyethoxy)phenyl]methanamine hydrochloride](/img/structure/B13471578.png)
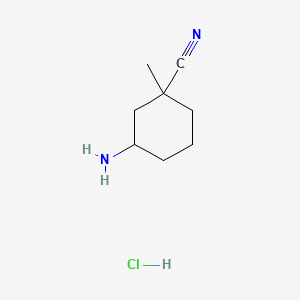
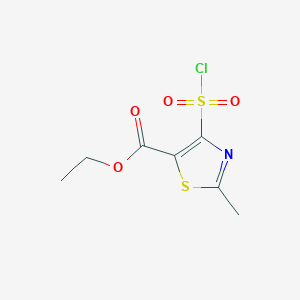
amine hydrochloride](/img/structure/B13471595.png)
![7-(aminomethyl)-1-azaspiro[3.5]nonan-2-one, Mixture of diastereomers](/img/structure/B13471597.png)
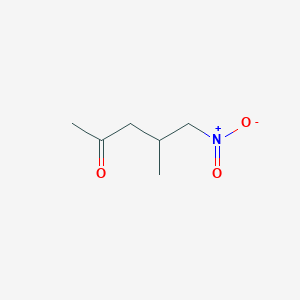
![2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,6-dimethylpyrimidine-5-carboxylicacid](/img/structure/B13471602.png)
